molecular formula C12H8F4O B11867366 2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene

2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene

Cat. No.: B11867366
M. Wt: 244.18 g/mol
InChI Key: QYBFYMDTMGNRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene is a compound of significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains both difluoromethoxy and difluoromethyl groups attached to a naphthalene ring, making it a valuable building block in the synthesis of various fluorine-containing molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate . This reagent is known for its versatility and stability, making it suitable for various difluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer difluoromethyl groups to naphthalene derivatives . These methods are optimized for high yield and efficiency, ensuring the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene exerts its effects involves the interaction of its difluoromethyl and difluoromethoxy groups with molecular targets. These interactions can influence various pathways, including enzymatic reactions and receptor binding . The precise mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H8F4O

Molecular Weight

244.18 g/mol

IUPAC Name

7-(difluoromethoxy)-1-(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4O/c13-11(14)9-3-1-2-7-4-5-8(6-10(7)9)17-12(15)16/h1-6,11-12H

InChI Key

QYBFYMDTMGNRIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.